4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of two methyl groups at positions 4 and 6 of the pyrazole ring enhances its chemical properties and biological activity. Pyrazolo[3,4-b]pyridines have garnered attention for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound is synthesized through various chemical reactions and has been widely studied for its biological activities, including anticancer properties and enzyme inhibition. Research articles and patents document over 300,000 derivatives of 1H-pyrazolo[3,4-b]pyridines, indicating significant interest in this class of compounds for pharmaceutical applications .
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be classified as:
The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps:
The reaction conditions often include solvents such as ethanol or acetic acid under reflux conditions to facilitate the reactions. The purification of intermediates typically involves crystallization techniques.
The molecular structure of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of:
The molecular formula is , with a molecular weight of approximately 162.19 g/mol. The compound's structural features influence its reactivity and interaction with biological targets.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine participates in several chemical reactions:
These reactions are often characterized by spectroscopic methods (e.g., NMR, IR) to confirm product formation and structural integrity.
The mechanism by which 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects typically involves:
Studies indicate that modifications on the pyridine ring can enhance binding affinity and selectivity towards specific targets.
Relevant analyses include thermal stability assessments and spectroscopic characterizations that provide insight into the compound's behavior under various conditions.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several notable applications:
Table 1: Key Physicochemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C8H10N4 | PubChem CID 279219 [1] |
Molecular Weight | 162.19 g/mol | PubChem Lite |
Melting Point | 273–274°C | ChemicalBook [6] [9] |
Boiling Point | 393.4°C (predicted) | Chemsrc [9] |
Density | 1.317 g/cm³ | Chemsrc [9] |
LogP | 1.738 | Chemsrc [9] |
Hydrogen Bond Acceptors | 4 | PubChem [1] |
Hydrogen Bond Donors | 2 | PubChem [1] |
Topological Polar Surface Area | 67.6 Ų | PubChem [1] |
SMILES Notation | CC1=CC(=NC2=NNC(=C12)N)C | PubChem Lite |
This heterocyclic compound (CAS 41601-44-9) belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by fusion between pyrazole (5-membered ring with two adjacent nitrogen atoms) and pyridine (6-membered ring with one nitrogen). The systematic name—4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine—specifies methyl groups at positions 4 and 6 and an amino group at position 3. The "1H" designation denotes the dominant tautomeric form where the hydrogen resides on the pyrazole nitrogen (N1), conferring aromaticity across both rings [8]. This tautomer is energetically favored by ~37 kJ/mol over the 2H-form due to optimized electron delocalization [8].
Structurally, the molecule serves as a purine bioisostere, mimicking the hydrogen-bonding pattern of adenine/guanine. The amino group at C3 and nitrogen atoms at N1/N2 create H-bond donor/acceptor sites critical for interacting with biological targets like kinases [4] [7]. The methyl groups at C4/C6 enhance lipophilicity (LogP 1.738) and influence electron distribution, modulating reactivity and binding affinity [9]. X-ray crystallography and computational studies confirm near-planar geometry, facilitating π-stacking interactions in protein binding pockets [5].
Pyrazolo[3,4-b]pyridines were first synthesized in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [8]. Methodological advances emerged in 1911 when Bulow prepared N-phenyl-3-methyl derivatives using 1,3-diketones and 5-aminopyrazoles [8]. For decades, applications focused on dyes and agrochemicals until the 1980s, when their purine-like structure sparked interest in medicinal chemistry.
The turn of the 21st century marked a pivotal shift toward targeted therapies. Over 300,000 1H-pyrazolo[3,4-b]pyridines have now been documented, with ~54% of references published post-2012 [8]. This scaffold’s versatility is evidenced by its presence in 14 drug candidates: 7 experimental, 5 investigational, and 2 approved agents [8]. Notably, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine emerged as a privileged building block due to:
Recent innovations include nanocatalyzed and microwave-assisted syntheses, improving yields (>90%) and reducing reaction times [2]. These advances enabled rapid exploration of derivatives for oncology, exemplified by Mps1 and TRK inhibitors entering clinical studies [4] [7].
Table 2: Impact of Substituents on Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
Position | Common Substituents | Biological Influence | Example Activity |
---|---|---|---|
N1 | H (20%), Methyl (30%), Phenyl (15%) | Modulates solubility, metabolic stability, and target engagement | N1-methyl: Enhanced kinase inhibition [8] |
C3 | H (31%), Me (47%), NH₂ (5%) | Amino group enables H-bonding; Methyl enhances cell permeability | C3-NH₂: Critical for Mps1 inhibition (IC₅₀ = 2.6 nM) [4] |
C4 | Methyl, Phenyl, Carbonyl | Electron-donating groups (e.g., methyl) boost electron density; impacts metal chelation | C4-methyl: Improved anticancer activity [5] |
C5 | H, Halogens, Aryl | Governs π-stacking and hydrophobic interactions | C5-F: Increased TRKA binding [7] |
C6 | Methyl, Heterocycles | Steric effects modulate selectivity; methyl enhances lipophilicity | C6-methyl: Key in Pd(II) complex cytotoxicity [5] |
Substituents profoundly alter pharmacological profiles by fine-tuning molecular interactions, physicochemical properties, and target specificity:
Structure-activity relationship (SAR) studies reveal that simultaneous optimization at C3 and C4/C6 maximizes activity. For instance, Mps1 inhibitors combining C3-NH₂ with C4/C6-methyl groups achieved IC₅₀ values in the low nanomolar range (e.g., compound 31: IC₅₀ = 2.596 nM) [4]. This synergy arises from the amino group’s direct target interaction and methyl groups’ roles in hydrophobic enclosure and metabolic stability.
Table 3: Clinically Explored Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
Therapeutic Target | Clinical Status | Key Structural Features | Indications |
---|---|---|---|
Mps1/TTK | Phase I/II | C3-CN, C4-aryl, C6-methyl | Solid tumors [4] |
TRKA | Preclinical | C3-NH₂, C4-methyl, C5-F | TRK-fusion cancers [7] |
FGFR | Research | C3-carbonyl, C6-heterocycle | Hepatocellular carcinoma [4] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0